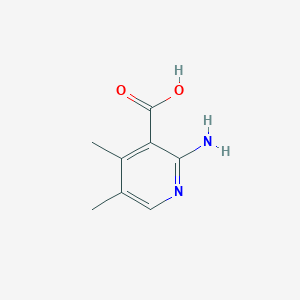
Ethyl-D5 methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-D5 methanesulfonate is a deuterated organic compound widely used in scientific research. It is a heavy isotope of ethyl methanesulfonate, which is a potent mutagenic agent. The deuterium atoms in the compound replace the hydrogen atoms, providing unique properties that make it valuable in various studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl-D5 methanesulfonate can be synthesized through the reaction of deuterated ethanol with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethanol and methanesulfonyl chloride in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-D5 methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield deuterated ethyl iodide .
Applications De Recherche Scientifique
Ethyl-D5 methanesulfonate has several applications in scientific research:
Chemistry: It is used as a labeling agent in various chemical studies to trace reaction pathways and mechanisms.
Biology: The compound is employed in studies involving DNA and protein interactions due to its mutagenic properties.
Medicine: Research into deuterated drugs often uses this compound to investigate potential improvements in drug stability and metabolic profiles.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl-D5 methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The deuterium atoms provide stability to the compound, allowing it to interact with DNA and proteins more effectively. The alkylation process can lead to mutations, making it a valuable tool in genetic research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methanesulfonate: The non-deuterated version of the compound, widely used as a mutagenic agent.
1,2-Ethanedisulfonic acid: Another sulfonate compound with different applications in chemistry and industry.
Uniqueness
Ethyl-D5 methanesulfonate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies requiring precise tracing and minimal interference from hydrogen atoms.
Propriétés
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBXMRUUVWRLT-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)



![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)



![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

